molecular formula C19H18ClN3O2 B13962474 4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide

4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B13962474
M. Wt: 355.8 g/mol
InChI Key: TXYYKQFCCHZNOD-UHFFFAOYSA-N
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Description

4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling Reaction: The final step involves coupling the benzoxazole and piperidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide
  • 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
  • 4-(1,3-benzoxazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Uniqueness

4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c20-14-5-7-15(8-6-14)21-19(24)23-11-9-13(10-12-23)18-22-16-3-1-2-4-17(16)25-18/h1-8,13H,9-12H2,(H,21,24)

InChI Key

TXYYKQFCCHZNOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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